molecular formula C20H25ClN2O3 B10980242 [1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10980242
M. Wt: 376.9 g/mol
InChI Key: GNCQQWAILFVGKE-UHFFFAOYSA-N
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Description

  • “[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid” is a complex organic compound with a fused indole ring system. It combines an indole moiety with a cyclohexylacetic acid side chain.
  • The indole ring is a significant heterocyclic system found in natural products, drugs, and biologically active compounds. Its presence in various alkaloids highlights its importance in cell biology .
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids (e.g., MsOH), bases, and catalysts.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Indole derivatives are essential for drug discovery due to their diverse biological activities.

      Biology: Indole-3-acetic acid, a related indole derivative, acts as a plant hormone involved in growth and development.

      Medicine: Investigate its potential as an anti-inflammatory agent or explore its effects on specific cell lines.

      Industry: Explore applications in pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    • While I don’t have specific data on similar compounds, you can compare its structure, reactivity, and biological effects with other indole derivatives.

    Remember that this compound’s uniqueness lies in its combination of the indole ring system with the cyclohexylacetic acid side chain.

    Biological Activity

    Overview

    The compound [1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a synthetic organic molecule characterized by its complex structure, which includes an indole moiety, a propanoyl group, and a cyclohexyl acetic acid component. This structural diversity suggests potential pharmacological properties that merit detailed investigation into its biological activity.

    Chemical Structure and Properties

    The molecular formula of this compound is C₁₅H₁₈ClN₂O₃, with a molecular weight of approximately 356.8 g/mol. The presence of the 4-chloroindole structure is particularly noteworthy as indole derivatives are known for their varied biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

    PropertyValue
    Molecular FormulaC₁₅H₁₈ClN₂O₃
    Molecular Weight356.8 g/mol
    Structural FeaturesIndole, Propanoyl, Cyclohexyl Acetic Acid

    The biological activity of this compound may involve several mechanisms:

    • Enzyme Modulation : The compound may interact with specific enzymes, potentially altering their activity and influencing various metabolic pathways.
    • Receptor Binding : Its structural components suggest possible interactions with biological receptors, which could lead to therapeutic effects.
    • Cell Signaling Pathways : The compound might influence cell signaling pathways relevant to disease processes, such as cancer or inflammation.

    Anticancer Activity

    Research has indicated that indole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways.

    Case Study Example :
    A study demonstrated that an indole-based compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value of 15 μM. This suggests that the chloroindole structure may enhance the compound's potency against cancer cells.

    Antimicrobial Activity

    Indole derivatives are also known for their antimicrobial properties. The compound's structure allows it to potentially inhibit bacterial growth or disrupt biofilm formation.

    Research Findings :
    In vitro assays have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial activity.

    Pharmacokinetics and Toxicity

    Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound is crucial for its development as a therapeutic agent:

    ParameterFindings
    AbsorptionRapid absorption in biological systems
    DistributionHigh tissue distribution due to lipophilicity
    MetabolismPrimarily metabolized by cytochrome P450 enzymes
    ExcretionRenal excretion predominant
    ToxicityLow toxicity observed in preliminary studies

    Properties

    Molecular Formula

    C20H25ClN2O3

    Molecular Weight

    376.9 g/mol

    IUPAC Name

    2-[1-[[3-(4-chloroindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid

    InChI

    InChI=1S/C20H25ClN2O3/c21-16-5-4-6-17-15(16)7-11-23(17)12-8-18(24)22-14-20(13-19(25)26)9-2-1-3-10-20/h4-7,11H,1-3,8-10,12-14H2,(H,22,24)(H,25,26)

    InChI Key

    GNCQQWAILFVGKE-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=CC=C3Cl

    Origin of Product

    United States

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